(Z)-2-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide
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Overview
Description
“(Z)-2-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide” is a complex organic compound. It contains a benzothiazole ring, which is a type of heterocyclic compound . Heterocyclic compounds are a class of organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . The benzothiazole ring in this compound is likely to contribute to its biological activity .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. These include the benzothiazole ring, a phenoxy group, a prop-2-yn-1-yl group, and a sulfamoyl group . Each of these groups will contribute to the overall properties of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring, a phenoxy group, a prop-2-yn-1-yl group, and a sulfamoyl group would likely influence its solubility, stability, and reactivity .
Scientific Research Applications
Synthesis and Biological Activity
- A study on the synthesis and evaluation of novel 5-benzylidene-2,4-thiazolidinedione analogs demonstrated significant hypoglycemic and hypolipidemic activities in a type-2 diabetes model, highlighting the therapeutic potential of thiazolidinedione derivatives in metabolic disorders (Mehendale-Munj, Ghosh, & Ramaa, 2011).
- Research on novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a sulfamoyl moiety explored their antimicrobial properties, indicating the versatility of sulfamoyl-containing compounds in developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Therapeutic Applications
- The design and synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors demonstrated potential applications in cancer therapy by targeting metabolic pathways in cancer cells (Shukla et al., 2012).
- A study on the new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base highlighted the potential of such compounds in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer and Antimicrobial Potential
- The synthesis and anticancer activity of 1H-inden-1-one substituted (heteroaryl)acetamide derivatives were investigated, revealing that some derivatives exhibited significant growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines, suggesting the potential use of acetamide derivatives in cancer treatment (Karaburun et al., 2018).
- Another study focused on the synthesis and antimicrobial activity of novel 2-substituted phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl)acetamide derivatives, showcasing their promising results against plant fungi and bacteria, which underscores the antimicrobial potential of such compounds (Liao et al., 2017).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use or biological activity. Compounds containing a benzothiazole ring have been found to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Properties
IUPAC Name |
2-phenoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S2/c1-2-10-21-15-9-8-14(27(19,23)24)11-16(15)26-18(21)20-17(22)12-25-13-6-4-3-5-7-13/h1,3-9,11H,10,12H2,(H2,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVGXKYFFNOITI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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